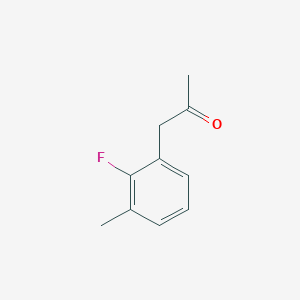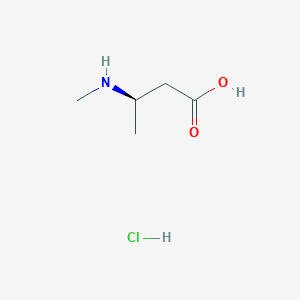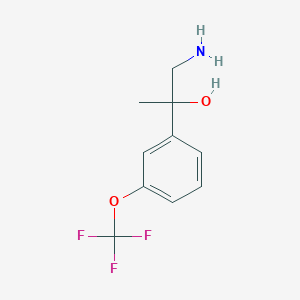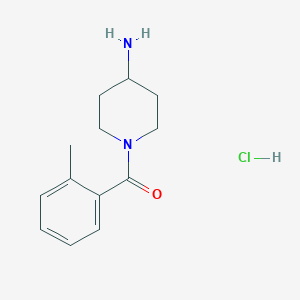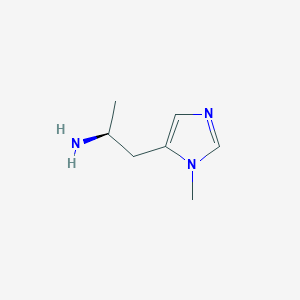
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and (S)-2-chloropropane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring.
Nucleophilic Substitution: The deprotonated imidazole undergoes nucleophilic substitution with (S)-2-chloropropane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The imidazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H₂O₂ and KMnO₄, typically under acidic or basic conditions.
Reduction: LiAlH₄ and NaBH₄ are used under anhydrous conditions to prevent hydrolysis.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield imidazole N-oxides.
Reduction: Reduction may lead to the formation of secondary or tertiary amines.
Substitution: Substitution reactions may produce alkylated or acylated imidazole derivatives.
科学的研究の応用
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the role of imidazole-containing compounds in biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.
Pathways Involved: It modulates biochemical pathways by binding to its targets, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
(2S)-1-(1H-imidazol-5-yl)propan-2-amine: Lacks the methyl group on the imidazole ring.
(2S)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Has the methyl group at a different position on the imidazole ring.
(2S)-1-(1-methyl-1H-imidazol-5-yl)butan-2-amine: Contains an additional carbon in the alkyl chain.
Uniqueness
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the imidazole ring and its chiral center, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
(2S)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m0/s1 |
InChIキー |
XKUDYRPWUDVKEY-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CC1=CN=CN1C)N |
正規SMILES |
CC(CC1=CN=CN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


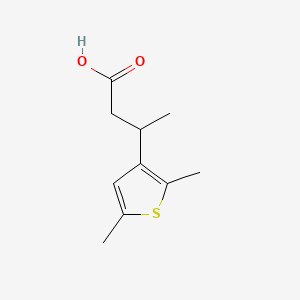
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)


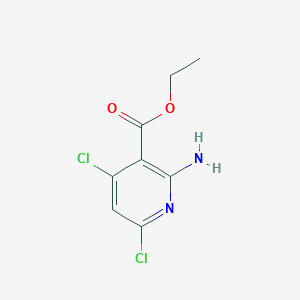
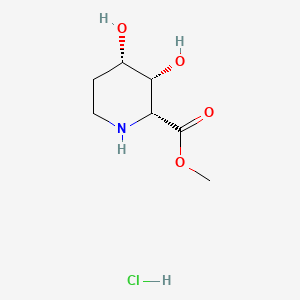
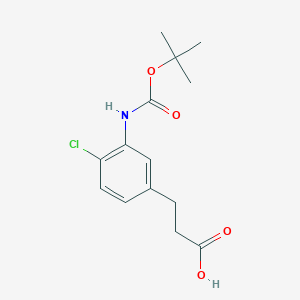
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
